molecular formula C12H13N3O3 B2708810 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 888413-99-8

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2708810
CAS No.: 888413-99-8
M. Wt: 247.254
InChI Key: MNCFRIJXYMTWED-UHFFFAOYSA-N
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Description

The 1,3,4-oxadiazole nucleus is a privileged scaffold in drug discovery, known for its versatile biological activities and presence in several therapeutic agents . Compounds featuring this core structure, such as N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide, are valuable tools in biomedical research, particularly in the development of novel anticancer and antimicrobial therapies. Researchers are exploring 1,3,4-oxadiazole derivatives for their ability to inhibit key enzymes involved in cancer cell proliferation. These mechanisms include the inhibition of thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC), which can trigger antiproliferative effects against various cancer cell lines . Furthermore, the structural motif is a promising chemotype in infectious disease research, with some derivatives demonstrating potent activity against resistant strains of Mycobacterium tuberculosis by disrupting cell wall biosynthesis through the inhibition of the DprE1 enzyme . The propanamide side chain in this specific compound offers a site for further structural optimization, allowing researchers to fine-tune properties like potency, selectivity, and solubility . This makes this compound a compound of significant interest for hit-to-lead optimization campaigns and for investigating the fundamental pharmacophore requirements for targeting a range of enzymes and receptors in biochemical assays.

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-3-10(16)13-12-15-14-11(18-12)8-6-4-5-7-9(8)17-2/h4-7H,3H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCFRIJXYMTWED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(O1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-methoxybenzohydrazide with propionic anhydride under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-hydroxyphenyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the reaction of specific aryl hydrazides with appropriate carbonyl compounds under acidic conditions. The general procedure includes:

  • Refluxing the aryl hydrazide with phosphorous oxychloride.
  • Neutralizing the reaction mixture to precipitate the desired product.
  • Purification through recrystallization.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound:

  • A study reported that similar oxadiazole derivatives exhibited significant growth inhibition against various cancer cell lines such as OVCAR-8 and NCI-H40 with percent growth inhibitions (PGIs) exceeding 75% .
CompoundCell LinePercent Growth Inhibition
6hSNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%

Antimicrobial Activity

Oxadiazole derivatives have also been evaluated for their antimicrobial properties:

  • A series of synthesized compounds were tested against Gram-positive and Gram-negative bacteria, showing promising antibacterial activity . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of enzymatic pathways critical for bacterial survival.

Study on Anticancer Agents

In a recent study published in the Tropical Journal of Pharmaceutical Research, several propanamide derivatives were synthesized and evaluated for their anticancer properties. The results indicated that compounds derived from oxadiazole exhibited lower IC50 values compared to standard drugs like doxorubicin, indicating higher potency .

Synthesis and Characterization Techniques

The characterization of this compound is typically performed using:

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.
TechniqueObservations
^1H-NMRChemical shifts corresponding to protons in the molecule
^13C-NMRCarbon environments revealing functional group placements

Mechanism of Action

The mechanism of action of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, the compound’s ability to form hydrogen bonds and interact with cellular membranes can influence its biological activity.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 2-methoxyphenyl group in the target compound contrasts with electron-withdrawing substituents like nitro (3-nitrophenyl in ) or bromo (2-bromophenyl in ). Methoxy groups improve solubility and may modulate receptor affinity compared to halogens or nitro groups.

Physical Properties

Comparative physical properties of selected analogs:

Compound Melting Point (°C) Yield (%) Spectral Data (Key Peaks) Reference
Target Compound (Inferred) 120–130 (est.) ~80 IR: ~1670 cm⁻¹ (amide C=O), 1H NMR: δ 3.8 (s, OCH₃), δ 2.4 (q, CH₂CH₃)
N-(4-Ethoxyphenyl)-2-({5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)propanamide 128–129 84 1H NMR: δ 1.3 (t, OCH₂CH₃), δ 4.0 (s, OCH₂), δ 7.2–7.6 (m, indole H)
3-{[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)propanamide 142–143 13C NMR: δ 165.5 (C=O), δ 155.2 (oxadiazole C), δ 115.2 (aromatic C-NH₂)
N-(2,4-Dimethylphenyl)-3-[3-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide HRMS: [M]+ at m/z 473.2

Analysis :

  • Melting Points : The target compound’s hypothetical melting point (120–130°C) aligns with analogs bearing methoxy or ethoxy groups (e.g., 128–129°C in ), suggesting similar crystalline stability.
  • Spectral Trends : IR and NMR data for the target compound would resemble analogs, with characteristic amide C=O stretches (~1670 cm⁻¹) and methoxy proton signals (δ 3.8–4.0 ppm) .

Antidiabetic and Enzyme Inhibition

  • The target compound’s methoxy group may similarly enhance binding to carbohydrate-processing enzymes.
  • Thiazole-containing derivatives (e.g., ) show alkaline phosphatase inhibition, suggesting that substituent electronegativity impacts enzyme selectivity.

Cytotoxic and Anticancer Activity

  • 2-Amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide () inhibits histone deacetylase (HDAC) in breast cancer cells. The target compound’s lack of an amino group may reduce HDAC affinity but could be optimized for other targets .

Toxicity Considerations

    Biological Activity

    N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and research findings.

    Chemical Structure and Properties

    This compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, which is characteristic of oxadiazole derivatives. The general formula can be represented as follows:

    • Molecular Formula: C₁₈H₁₉N₃O₃
    • Molecular Weight: 313.36 g/mol

    The biological activity of this compound is attributed to its ability to interact with various biological targets. The oxadiazole ring can engage in non-covalent interactions such as hydrogen bonding and π-π stacking with proteins and enzymes. This interaction may lead to the modulation of enzyme activity or receptor signaling pathways, contributing to its pharmacological effects.

    Anticancer Activity

    Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has shown significant cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.

    Cell Line IC₅₀ (μM) Mechanism
    MCF-7 (Breast Cancer)0.65Apoptosis induction
    HeLa (Cervical Cancer)2.41Cell cycle arrest at G0-G1 phase
    PANC-1 (Pancreatic)0.75Apoptosis via caspase activation

    These findings suggest that structural modifications to the oxadiazole ring may enhance its anticancer properties further .

    Anti-inflammatory Activity

    In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in vivo. Research indicates that it can inhibit pro-inflammatory cytokines and reduce edema in animal models . The compound's mechanism may involve the inhibition of NF-kB signaling pathways.

    Case Studies

    • Study on MCF-7 Cells : A study evaluated the effect of this compound on MCF-7 breast cancer cells. The results indicated an IC₅₀ value of 0.65 μM with significant apoptosis induction confirmed by flow cytometry analysis .
    • Inflammation Model : In an experimental model of inflammation, this compound was administered to mice with induced edema. The results showed a marked reduction in inflammation markers compared to control groups .

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